![molecular formula C15H20O2 B14407081 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde CAS No. 81784-18-1](/img/structure/B14407081.png)
4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde is an organic compound with the molecular formula C15H20O2 It is characterized by a benzaldehyde core substituted with a hydroxy group and a trimethylcyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution reactions, where phenol is reacted with chloroform in the presence of a base to yield hydroxybenzaldehyde.
Attachment of the Trimethylcyclopentyl Group: The trimethylcyclopentyl group can be attached through Friedel-Crafts alkylation, where cyclopentyl derivatives are reacted with the benzaldehyde core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and bases.
Major Products
Oxidation: 4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzoic acid.
Reduction: 4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzyl alcohol.
Substitution: Various ethers and esters depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzaldehyde: Similar structure but lacks the trimethylcyclopentyl group.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxy group in a different position.
4-Hydroxy-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of the trimethylcyclopentyl group.
Propiedades
Número CAS |
81784-18-1 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde |
InChI |
InChI=1S/C15H20O2/c1-14(2)7-4-8-15(14,3)12-9-11(10-16)5-6-13(12)17/h5-6,9-10,17H,4,7-8H2,1-3H3/t15-/m1/s1 |
Clave InChI |
SCCIHFJBMVJTLP-OAHLLOKOSA-N |
SMILES isomérico |
C[C@@]1(CCCC1(C)C)C2=C(C=CC(=C2)C=O)O |
SMILES canónico |
CC1(CCCC1(C)C2=C(C=CC(=C2)C=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)

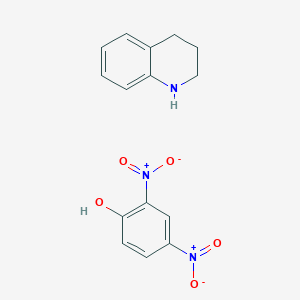
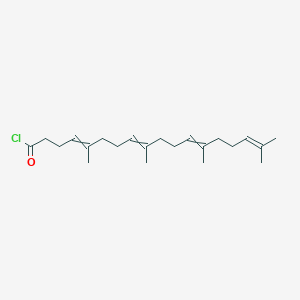
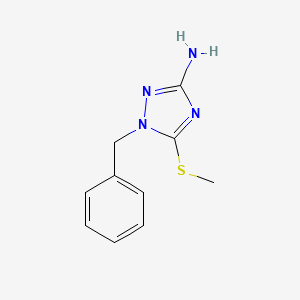
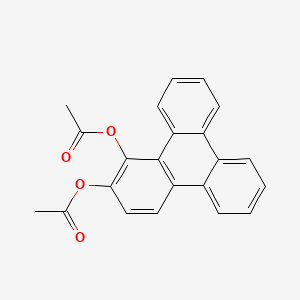
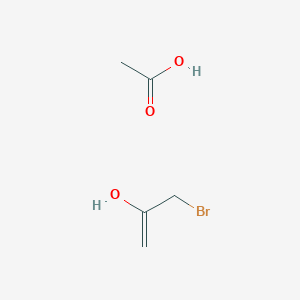

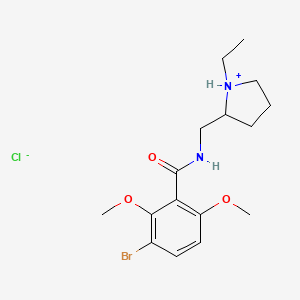
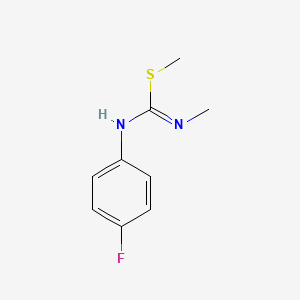
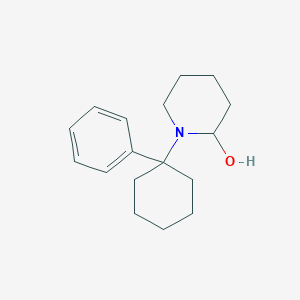

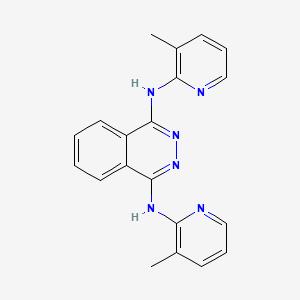
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
